molecular formula C6H9NO2 B167588 Ethyl 3-cyanopropanoate CAS No. 10137-67-4

Ethyl 3-cyanopropanoate

Cat. No. B167588
CAS RN: 10137-67-4
M. Wt: 127.14 g/mol
InChI Key: BFSBTNGKMMFQNL-UHFFFAOYSA-N
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Description

Ethyl 3-cyanopropanoate is a chemical compound with the molecular formula C6H9NO2 . It is stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyanopropanoate is represented by the linear formula C6H9NO2 . The InChI code for this compound is 1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-cyanopropanoate is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 220.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

  • Atmospheric Chemistry : Ethyl 3-cyanopropanoate derivatives like 3-ethoxy-1-propanol have been studied for their atmospheric reactivity. Research demonstrates their interaction with atmospheric radicals (Cl, OH, NO3) and the subsequent formation of compounds such as formaldehyde and ethyl formate. These studies are crucial for understanding the compound's impact on air quality and environmental health (Aranda et al., 2021).

  • Enzymatic Reactions : The compound has been used in the study of enzymatic hydrolysis. For instance, the impact of ultrasound on the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate was investigated, revealing insights into reaction efficiency and product yield (Ribeiro et al., 2001).

  • Molecular Interactions and Crystal Packing : The compound's derivatives, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, have been studied for their unique molecular interactions in crystal packing, including N⋯π and O⋯π interactions, which are important for understanding the compound's physical and chemical properties (Zhang et al., 2011).

  • Organic Synthesis and Chemical Reactions : Several studies have focused on the synthesis and reactions of ethyl 3-cyanopropanoate derivatives. These include the synthesis of imidazoles and imidazolines from ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates (Lönnqvist et al., 2002), and the study of cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate (Patrick et al., 2011).

  • Renewable Chemical Production : The use of ethyl lactate (ethyl 2-hydroxypropanoate), a derivative, in renewable acrylonitrile production demonstrates the potential of these compounds in sustainable chemical manufacturing. This research is significant for developing eco-friendly industrial processes (Karp et al., 2017).

  • Pharmaceutical and Biotechnological Applications : Ethyl 3-cyanopropanoate derivatives have been explored in the synthesis of pharmaceutical compounds and in biotechnological applications, such as the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli (Yamamoto et al., 2002).

Safety And Hazards

Ethyl 3-cyanopropanoate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . The safety precautions include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and calling a poison center or doctor if you feel unwell .

Future Directions

While specific future directions for Ethyl 3-cyanopropanoate are not mentioned in the search results, it is noted that this compound is part of a collection of unique chemicals provided by Sigma-Aldrich for use by early discovery researchers . This suggests that it may have potential applications in various areas of research.

properties

IUPAC Name

ethyl 3-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSBTNGKMMFQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143876
Record name Ethyl 3-cyanopropanoate
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyanopropanoate

CAS RN

10137-67-4
Record name Propanoic acid, 3-cyano-, ethyl ester
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Record name Ethyl 3-cyanopropanoate
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Record name 10137-67-4
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Record name Ethyl 3-cyanopropanoate
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Record name ethyl 3-cyanopropanoate
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Record name ETHYL 3-CYANOPROPANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MB Boxer, AM Quinn, M Shen, A Jadhav… - …, 2010 - Wiley Online Library
… Furthermore, we incorporated the ethyl-3-cyanopropanoate … Appropriately substituted ethyl-3-cyanopropanoate … tetrazole analogue of the key ethyl-3-cyanopropanoate moiety. Here, we …
MB Boxer, M Shen, DS Auld, JA Wells… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… Further, we incorporated the ethyl-3- cyanopropanoate to mimic the prodrug qualities associated with VX-765 (Figure 1). VX-765 (1) is a prodrug that requires esterase cleavage of the 5-…
Number of citations: 27 www.ncbi.nlm.nih.gov
A Kleemann, J Martens - Liebigs Annalen der Chemie, 1982 - Wiley Online Library
… (5g) by a Schotten-Baumann-type reaction of 3-cyanopropanoyl chloride with two equivalents of piperidine (Method C) and also by refluxing ethyl 3-cyanopropanoate with piperidine (…
MC Cook, RD Witherell, RL White - Letters in Drug Design & …, 2010 - ingentaconnect.com
… When C-2,3-deuterated ethyl 3-cyanopropanoate was subjected to ester hydrolysis in base and subsequent nitrile reduction, the resulting GABA contained deuterium (4% d3, 60% d2, …
Number of citations: 11 www.ingentaconnect.com
PB Shrestha‐Dawadi… - European Journal of …, 2003 - Wiley Online Library
… Earlier we tried in a similar way to use a Blaise reaction with ethyl 3-cyanopropanoate to obtain a synthon with the full carbon skeleton of ALA. However, in this case we were unable to …
Y Lu, XY Wei, ZM Zong, YC Lu, JP Cao, X Fan, W Zhao… - Fuel, 2013 - Elsevier
Wheat straw (WS) was oxidized in a sodium hypochlorite (NaOCl) aqueous solution at 40C followed by sequential extraction of the water-soluble fraction (WSF) with petroleum ether, …
Number of citations: 9 www.sciencedirect.com
M Brandl, SI Kozhushkov… - European journal of …, 2005 - Wiley Online Library
… The appropriate starting materials, the deuterated 4-iodobutyronitriles 10b−d were each synthesized in a few steps from commercially available ethyl 3-cyanopropanoate 8, THP-…
J Caillé, P Setzer, F Boeda, MSM Pearson-Long… - …, 2018 - thieme-connect.com
… The cyclopropanation of ethyl 3-cyanopropanoate (5a) with n-BuMgBr was selected as a model reaction for this study (Table [1]). When n-BuMgBr was added to a mixture of nitrile 5a …
Number of citations: 9 www.thieme-connect.com
A Ahmad, S Rao, NS Shetty - RSC advances, 2023 - pubs.rsc.org
… Pyrano[2,3-c]pyrazole-5-carboxylate derivatives Four-component system: aromatic aldehyde, ethyl 3-cyanopropanoate, ethyl acetoacetate, hydrazine hydrate ZnO NPs Water Room …
Number of citations: 5 pubs.rsc.org
TK Pradhan, A Joosten, JL Vasse, P Bertus, P Karoyan… - 2009 - Wiley Online Library
… (Z)-1-(2-Hydroxyethyl)[2.4]4-azaspiroheptan-5-one (13): Compound 13 was prepared according to the procedure described for the preparation of 1 by using ethyl 3-cyanopropanoate …

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